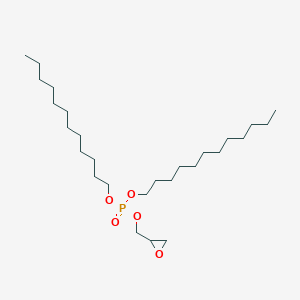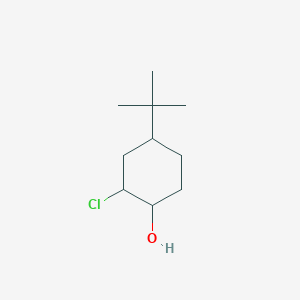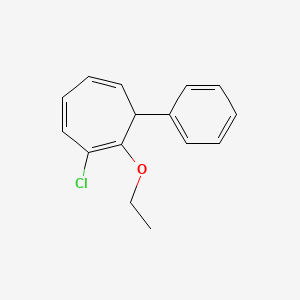
2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is an organic compound characterized by a cycloheptatriene ring substituted with a chlorine atom, an ethoxy group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene typically involves the following steps:
Formation of the Cycloheptatriene Ring: The cycloheptatriene ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Substitution Reactions: The introduction of the chlorine atom, ethoxy group, and phenyl group can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas in the presence of a catalyst, while the ethoxy group can be introduced via an ethoxylation reaction using ethanol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions: 2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide ions (OH⁻), amines (NH₂R)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Hydroxy derivatives, amino derivatives
科学的研究の応用
2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The specific pathways depend on the nature of the target and the type of interaction, which can include binding to active sites, altering enzyme kinetics, or modulating receptor activity.
類似化合物との比較
- 2-Chloro-1-ethoxy-7-methylcyclohepta-1,3,5-triene
- 2-Chloro-1-ethoxy-7-ethylcyclohepta-1,3,5-triene
- 2-Chloro-1-ethoxy-7-isopropylcyclohepta-1,3,5-triene
Comparison:
- Structural Differences: The primary difference lies in the substituents on the cycloheptatriene ring. While 2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene has a phenyl group, the similar compounds have different alkyl groups.
- Uniqueness: The presence of the phenyl group in this compound imparts unique chemical properties, such as increased aromaticity and potential for π-π interactions, which can influence its reactivity and applications.
特性
CAS番号 |
90127-97-2 |
|---|---|
分子式 |
C15H15ClO |
分子量 |
246.73 g/mol |
IUPAC名 |
2-chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H15ClO/c1-2-17-15-13(10-6-7-11-14(15)16)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 |
InChIキー |
ZYIAHIGNDMBDSO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC=CC1C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
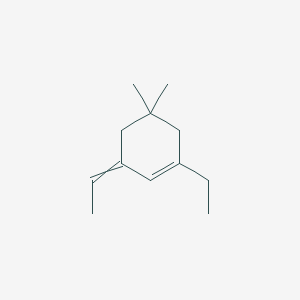
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)

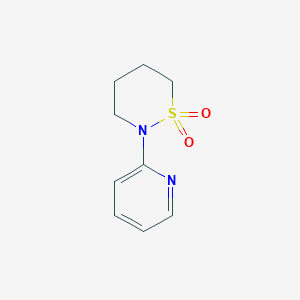
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
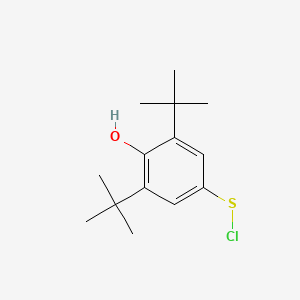
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
